molecular formula C6H4BrN3 B1268332 1-Azido-2-bromobenzene CAS No. 3302-39-4

1-Azido-2-bromobenzene

Cat. No.: B1268332
CAS No.: 3302-39-4
M. Wt: 198.02 g/mol
InChI Key: QOVQEONXPGQIHT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Azido-2-bromobenzene is an aromatic azide that is generally used in copper(I)-catalyzed azide-alkyne cycloaddition reactions . It can also undergo palladium-catalyzed cross-coupling with arylboronic acids to form the corresponding azido-bis-aryl derivatives . The primary targets of this compound are therefore the copper(I) catalyst and arylboronic acids in these reactions.

Mode of Action

The compound interacts with its targets through copper(I)-catalyzed azide-alkyne cycloaddition reactions and palladium-catalyzed cross-coupling reactions . In the former, the azide group of this compound reacts with an alkyne in the presence of a copper(I) catalyst to form a triazole. In the latter, the bromine atom of this compound is replaced by an aryl group from an arylboronic acid in a reaction catalyzed by palladium .

Biochemical Pathways

It’s known that azides can be used in click chemistry, a powerful chemical reaction with excellent bioorthogonality features . This suggests that this compound could potentially be involved in various biochemical pathways through its incorporation into biomolecules via click chemistry.

Pharmacokinetics

Its metabolism would likely involve enzymatic reactions, potentially including those catalyzed by cytochrome P450 enzymes . Excretion would likely occur via the kidneys, although this would depend on the compound’s solubility and other physicochemical properties.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In copper(I)-catalyzed azide-alkyne cycloaddition reactions, the result would be the formation of a triazole ring . In palladium-catalyzed cross-coupling reactions, the result would be the formation of azido-bis-aryl derivatives .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of copper(I)-catalyzed azide-alkyne cycloaddition reactions can be affected by the concentration of the copper(I) catalyst, the temperature, and the pH of the reaction environment . Similarly, the efficiency of palladium-catalyzed cross-coupling reactions can be influenced by the concentration of the palladium catalyst, the nature of the arylboronic acid, and other reaction conditions .

Biochemical Analysis

Biochemical Properties

1-Azido-2-bromobenzene plays a significant role in biochemical reactions due to its reactivity as an azide compound. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in copper (I)-catalyzed azide-alkyne cycloaddition reactions, which are widely used in bioconjugation and labeling of biomolecules . The azide group in this compound can form covalent bonds with alkyne groups in biomolecules, facilitating the creation of stable conjugates. Additionally, it can undergo palladium-catalyzed cross-coupling reactions with arylboronic acids to form azido-bis-aryl derivatives .

Cellular Effects

This compound influences various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s azide group can participate in click chemistry reactions, enabling the labeling and tracking of biomolecules within cells. This can provide insights into cellular processes and interactions. Furthermore, this compound may impact cellular metabolism by interacting with metabolic enzymes and altering their activity .

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity as an azide compound. It can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles. This reactivity allows it to form covalent bonds with biomolecules, such as proteins and nucleic acids. Additionally, this compound can participate in click chemistry reactions, where it reacts with alkyne groups to form stable triazole linkages . These reactions are often catalyzed by copper (I) ions, which facilitate the formation of the triazole ring.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at low temperatures to maintain its stability . Over time, this compound may degrade, leading to changes in its reactivity and effectiveness in biochemical reactions. Long-term studies in in vitro and in vivo settings can provide insights into the compound’s stability and any potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound can exhibit toxic or adverse effects at high doses . For example, in mice, high doses of bromobenzene, a related compound, have been associated with hepatic injury and changes in enzyme levels . It is important to determine the threshold effects and safe dosage levels of this compound in animal models to ensure its safe use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which can oxidize the compound to form reactive intermediates . These intermediates can further react with biomolecules, leading to potential toxic effects. The metabolic fate of this compound and its metabolites can provide insights into its biological activity and potential risks.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Understanding the transport mechanisms of this compound can provide insights into its bioavailability and potential effects on different tissues.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Studying the subcellular localization of this compound can provide insights into its role in cellular processes and interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Azido-2-bromobenzene is typically synthesized by reacting bromobenzene with sodium azide. The reaction is carried out in an aqueous ammonia solution under anhydrous conditions . The general reaction scheme is as follows:

C6H5Br+NaN3C6H4BrN3+NaBr\text{C}_6\text{H}_5\text{Br} + \text{NaN}_3 \rightarrow \text{C}_6\text{H}_4\text{BrN}_3 + \text{NaBr} C6​H5​Br+NaN3​→C6​H4​BrN3​+NaBr

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Azido-2-bromobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Copper(I)-Catalyzed Azide-Alkyne Cycloaddition: Requires copper(I) catalysts and alkyne substrates.

    Palladium-Catalyzed Cross-Coupling: Requires palladium catalysts and arylboronic acids.

Major Products

Scientific Research Applications

1-Azido-2-bromobenzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-Azido-4-bromobenzene: Similar in structure but with the azido group at the para position.

    2-Azido-1-bromobenzene: Similar in structure but with the azido group at the ortho position.

Uniqueness

1-Azido-2-bromobenzene is unique due to its specific substitution pattern, which allows for selective reactions and the formation of distinct products. Its reactivity in both azide-alkyne cycloaddition and palladium-catalyzed cross-coupling reactions makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

1-azido-2-bromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-1-2-4-6(5)9-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVQEONXPGQIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=[N+]=[N-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340017
Record name o-Bromophenyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3302-39-4
Record name o-Bromophenyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-2-bromobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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